5'-O-Benzoyl Ribavirin
Overview
Description
The compound of interest, 5'-O-Benzoyl Ribavirin, is not directly mentioned in the provided papers. However, the papers discuss various benzoylated nucleoside derivatives, which are relevant to the understanding of the chemical behavior and synthesis of benzoylated compounds like 5'-O-Benzoyl Ribavirin. Benzoylated nucleosides are significant in the field of medicinal chemistry due to their potential therapeutic applications, particularly as antiviral and anticancer agents .
Synthesis Analysis
The synthesis of benzoylated nucleosides involves several steps, including protection of hydroxyl groups, benzoylation, and the formation of specific nucleoside analogs. For instance, the synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoside is achieved through a 3-step process starting from D-ribose, which is methylated, benzoylated, and then subjected to acetolysis . Similarly, the synthesis of methyl 5-O-benzoyl-2,3-oxazole-D-ribofuranoside involves the reaction of a benzoylated ribofuranoside derivative with N,N-dimethylformamide dimethyl acetal, leading to cyclization and formation of a tetrahydrofuro[3,4-d]oxazole . These methods reflect the complexity and precision required in synthesizing benzoylated nucleoside analogs.
Molecular Structure Analysis
The molecular structure of benzoylated nucleosides is characterized by the presence of benzoyl groups attached to the sugar moiety of the nucleoside. The position of these benzoyl groups can significantly influence the biological activity and stability of the compounds. For example, selective benzoylation at the 2'-hydroxyl group of protected ribonucleosides has been achieved, which is crucial for the solid-phase synthesis of RNA and DNA-RNA mixtures . The molecular structure of these compounds is designed to enhance their stability and facilitate their use in therapeutic applications.
Chemical Reactions Analysis
Benzoylated nucleosides can undergo various chemical reactions, including base-initiated intramolecular S(N)2 ring closure, which is used to synthesize anhydro sugars in almost quantitative yields . The presence of acetyl and benzoyl groups does not interfere with these reactions, indicating the stability of these protecting groups under the reaction conditions. Additionally, the condensation reactions of these anhydro sugars with other sugar derivatives demonstrate the versatility of benzoylated nucleosides in forming more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoylated nucleosides are influenced by the protective groups and the overall molecular structure. The stability of the acetyl and benzoyl groups during synthesis and the ability to selectively protect hydroxyl groups are indicative of the compounds' robustness . The reactivity of these compounds in forming glycosidic bonds and their potential to undergo intramolecular cyclization are essential for their application in drug synthesis and the development of novel therapeutic agents .
Scientific Research Applications
Mechanisms of Action of Ribavirin
Ribavirin's antiviral activities stem from both direct and indirect mechanisms. Its direct antiviral activity may involve RNA mutagenesis, driving RNA viruses toward error catastrophe. This property highlights Ribavirin's potential in combating rapidly mutating RNA viruses, such as the hepatitis C virus (HCV). Additionally, Ribavirin has shown immunomodulatory properties, suggesting that its efficacy against viral infections could also be attributed to its influence on the host's immune response (Tam, Lau, & Hong, 2001).
Ribavirin in the Management of Viral Infections
Ribavirin has demonstrated clinical efficacy in improving outcomes for patients with viral infections, particularly respiratory syncytial virus (RSV) and HCV. In the case of RSV, Ribavirin's administration can lead to reduced therapeutic interventions and hospital stay durations, suggesting its economic and long-term benefits (Snell, 2007). For HCV, combination therapies involving Ribavirin and direct-acting antiviral agents have shown high efficacy, especially in "difficult-to-treat" patient populations (Nakamoto, Kanda, Wu, Shirasawa, & Yokosuka, 2014).
Drug Resistance and Ribavirin
One significant advantage of Ribavirin, particularly in combination therapies for HCV, is its ability to prevent the emergence of drug-resistant viral variants. This property is crucial in managing chronic HCV infections, where resistance to direct-acting antivirals can limit treatment options (Keating, 2014).
Safety And Hazards
Future Directions
Ribavirin has shown promising antineoplastic activities and understanding the involved mechanisms could offer important insights into targeting conserved biological pathways that drive multiple cancers . Ribavirin represents a promising addition to a generation of newly repurposed safe and effective anticancer agents .
properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O6/c16-12(22)13-17-7-19(18-13)14-11(21)10(20)9(25-14)6-24-15(23)8-4-2-1-3-5-8/h1-5,7,9-11,14,20-21H,6H2,(H2,16,22)/t9-,10-,11-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCVOGPUXOBQKK-ZHSDAYTOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC(=N3)C(=O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC(=N3)C(=O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901167381 | |
Record name | 1-(5-O-Benzoyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901167381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-O-Benzoyl Ribavirin | |
CAS RN |
58151-90-9 | |
Record name | 1-(5-O-Benzoyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58151-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ribavirin 5'-benzoyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058151909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(5-O-Benzoyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901167381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RIBAVIRIN 5'-BENZOYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J4P8EPH7I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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